Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- is a chemical compound with the molecular formula C13H10ClNO2 It is a derivative of phenol, characterized by the presence of a chloro group and an imino group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- typically involves the condensation reaction between 4-chlorophenol and 4-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- involves its interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It may also act as an inhibitor of enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but with a methyl group instead of the imino group.
4-((4-(dimethylamino)benzylidene)amino)phenol: Contains a dimethylamino group instead of the hydroxy group.
4-((3-nitrobenzylidene)amino)phenol: Contains a nitro group instead of the hydroxy group.
Uniqueness
Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
92596-90-2 |
---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-chloro-2-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10ClNO2/c14-10-1-6-13(17)9(7-10)8-15-11-2-4-12(16)5-3-11/h1-8,16-17H |
InChI Key |
BRXKWQZVKWNIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.